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molecular formula C8H13NS B8652357 1-[3-(Methylsulfanyl)propyl]-1H-pyrrole CAS No. 50966-71-7

1-[3-(Methylsulfanyl)propyl]-1H-pyrrole

Cat. No. B8652357
M. Wt: 155.26 g/mol
InChI Key: UMRWNUKKSKEXHP-UHFFFAOYSA-N
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Patent
US03980089

Procedure details

A mixture of 25 g (0.36 mole) 3-(methylthio)-propylamine and 43 g (0.36 mole) 2,5-dimethoxytetrahydrofuran is placed in a 1-liter 3-neck flask equipped with a stirrer, addition funnel, thermometer and condenser, and 200 ml glacial acetic acid is added dropwise with stirring while maintaining the temperature below 20°C. The reaction mixture is refluxed for 30 minutes and, after cooling, it is made basic (pH 9-10) by the addition of 375 ml 30% aqueous sodium hydroxide and steam-distilled for 3 hours.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2][CH2:3][CH2:4][CH2:5][NH2:6].CO[CH:9]1[CH2:13][CH2:12][CH:11](OC)O1.[OH-].[Na+]>C(O)(=O)C>[CH3:1][S:2][CH2:3][CH2:4][CH2:5][N:6]1[CH:9]=[CH:13][CH:12]=[CH:11]1 |f:2.3|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
CSCCCN
Name
Quantity
43 g
Type
reactant
Smiles
COC1OC(CC1)OC
Step Two
Name
Quantity
375 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is placed in a 1-liter 3-neck flask
CUSTOM
Type
CUSTOM
Details
equipped with a stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature below 20°C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is refluxed for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
DISTILLATION
Type
DISTILLATION
Details
steam-distilled for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
Smiles
CSCCCN1C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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